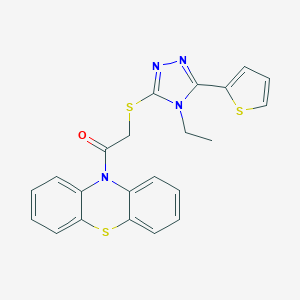![molecular formula C23H16ClN3OS B292945 6-[(4-chlorophenyl)methylsulfanyl]-13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B292945.png)
6-[(4-chlorophenyl)methylsulfanyl]-13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Chlorobenzyl)thio]-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorobenzyl)thio]-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzyl chloride with a thiol-containing intermediate, followed by cyclization and functional group modifications to achieve the final structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Chlorobenzyl)thio]-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups at specific positions on the aromatic rings .
Applications De Recherche Scientifique
4-[(4-Chlorobenzyl)thio]-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(4-Chlorobenzyl)thio]-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine derivatives with different substituents on the aromatic rings. Examples include:
- 4-[(4-Methylbenzyl)thio]-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine
- 4-[(4-Bromobenzyl)thio]-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine .
Uniqueness
The uniqueness of 4-[(4-Chlorobenzyl)thio]-9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-chlorobenzyl group, for example, may enhance its binding affinity to certain molecular targets compared to other derivatives .
Propriétés
Formule moléculaire |
C23H16ClN3OS |
|---|---|
Poids moléculaire |
417.9 g/mol |
Nom IUPAC |
6-[(4-chlorophenyl)methylsulfanyl]-13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
InChI |
InChI=1S/C23H16ClN3OS/c1-14-11-18(16-5-3-2-4-6-16)27-22-19(14)20-21(28-22)23(26-13-25-20)29-12-15-7-9-17(24)10-8-15/h2-11,13H,12H2,1H3 |
Clé InChI |
RHSXSTWNHGANPA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)SCC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
SMILES canonique |
CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)SCC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-dimethyl-N'-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B292864.png)

![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thiophenecarbohydrazide](/img/structure/B292866.png)
![5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B292867.png)
![16-[(2Z)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile](/img/structure/B292873.png)
![1-[(4-Chlorobenzyl)sulfanyl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292874.png)
![1-(1H-benzimidazol-2-ylthio)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292875.png)
![3-(3-amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B292877.png)
![4-allyl-5-(3-amino-4,6-diphenylfuro[2,3-b]pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B292878.png)
![13-methyl-6-morpholin-4-yl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B292881.png)
![5-(3-Chlorophenyl)-11,13-diphenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B292883.png)
![1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B292884.png)
![5-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-11-(4-chlorophenyl)-13-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B292886.png)
![5-[(E)-(3-methoxyphenyl)methylideneamino]-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-6-imine](/img/structure/B292888.png)
